molecular formula C13H16Cl2N2O B2531738 N-cyclopentyl-N'-(2,4-dichlorophenyl)-N-methylurea CAS No. 866009-81-6

N-cyclopentyl-N'-(2,4-dichlorophenyl)-N-methylurea

Cat. No.: B2531738
CAS No.: 866009-81-6
M. Wt: 287.18
InChI Key: DEXFJISESMYBQT-UHFFFAOYSA-N
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Description

N-cyclopentyl-N’-(2,4-dichlorophenyl)-N-methylurea is a chemical compound known for its unique structure and potential applications in various fields. It consists of a cyclopentyl group, a 2,4-dichlorophenyl group, and a methylurea moiety. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-N’-(2,4-dichlorophenyl)-N-methylurea typically involves the reaction of cyclopentylamine with 2,4-dichlorophenyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions, usually at room temperature, to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of N-cyclopentyl-N’-(2,4-dichlorophenyl)-N-methylurea may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions: N-cyclopentyl-N’-(2,4-dichlorophenyl)-N-methylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-cyclopentyl-N’-(2,4-dichlorophenyl)-N-methylurea has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N’-(2,4-dichlorophenyl)-N-methylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-cyclopentyl-N’-(2,4-dichlorophenyl)urea
  • N-cyclopentyl-N’-(2,4-dichlorobenzyl)ethanediamide
  • N-cyclopentyl-N’-(2,4-dichlorophenyl)thiourea

Comparison: N-cyclopentyl-N’-(2,4-dichlorophenyl)-N-methylurea is unique due to the presence of the methylurea moiety, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

1-cyclopentyl-3-(2,4-dichlorophenyl)-1-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O/c1-17(10-4-2-3-5-10)13(18)16-12-7-6-9(14)8-11(12)15/h6-8,10H,2-5H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXFJISESMYBQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)C(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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